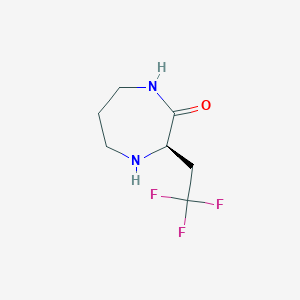
(3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is a chemical compound that belongs to the class of organic compounds known as diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. The trifluoroethyl group attached to the diazepane ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one typically involves the reaction of a suitable diazepane precursor with a trifluoroethylating agent. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
化学反応の分析
Types of Reactions
(3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
科学的研究の応用
(3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-thione
- (3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-amine
- (3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-ol
Uniqueness
(3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is unique due to its specific trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where enhanced lipophilicity and stability are desired.
特性
CAS番号 |
922178-63-0 |
|---|---|
分子式 |
C7H11F3N2O |
分子量 |
196.17 g/mol |
IUPAC名 |
(3R)-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)4-5-6(13)12-3-1-2-11-5/h5,11H,1-4H2,(H,12,13)/t5-/m1/s1 |
InChIキー |
WPBJRGAGHZIVNZ-RXMQYKEDSA-N |
異性体SMILES |
C1CN[C@@H](C(=O)NC1)CC(F)(F)F |
正規SMILES |
C1CNC(C(=O)NC1)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


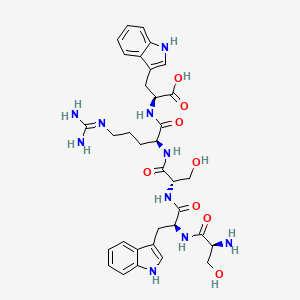


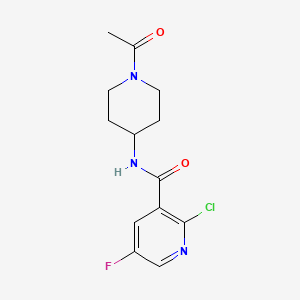
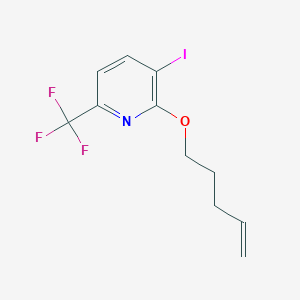
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
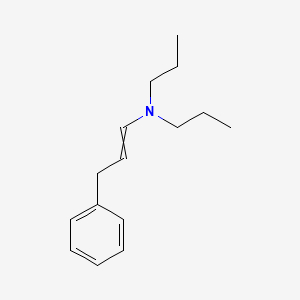
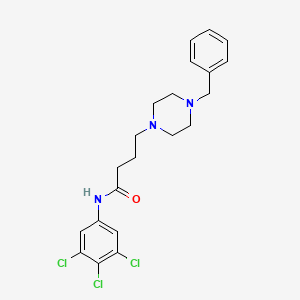
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
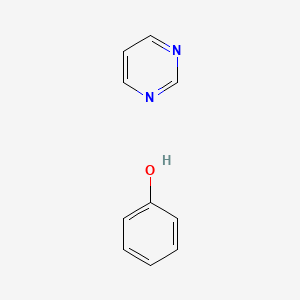
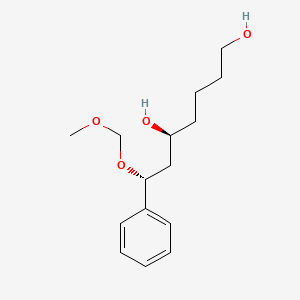

![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
